molecular formula C12H9Cl2NO B11926143 4-Chloro-2-((2-chlorobenzyl)oxy)pyridine CAS No. 1346707-09-2

4-Chloro-2-((2-chlorobenzyl)oxy)pyridine

Cat. No.: B11926143
CAS No.: 1346707-09-2
M. Wt: 254.11 g/mol
InChI Key: CXDHFCRWCORRJS-UHFFFAOYSA-N
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Description

4-Chloro-2-((2-chlorobenzyl)oxy)pyridine is a chemical compound with the molecular formula C12H9Cl2NO It is a pyridine derivative characterized by the presence of chloro and chlorobenzyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((2-chlorobenzyl)oxy)pyridine typically involves the reaction of 4-chloropyridine with 2-chlorobenzyl chloride in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((2-chlorobenzyl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

4-Chloro-2-((2-chlorobenzyl)oxy)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((2-chlorobenzyl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorobenzyl)pyridine: A similar compound with a different substitution pattern on the pyridine ring.

    4-Chloro-2-[(4-chlorobenzyl)oxy]pyridine: Another derivative with a different chlorobenzyl substitution.

Uniqueness

4-Chloro-2-((2-chlorobenzyl)oxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1346707-09-2

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

4-chloro-2-[(2-chlorophenyl)methoxy]pyridine

InChI

InChI=1S/C12H9Cl2NO/c13-10-5-6-15-12(7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2

InChI Key

CXDHFCRWCORRJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=NC=CC(=C2)Cl)Cl

Origin of Product

United States

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